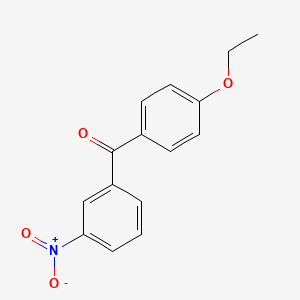
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DMFPAA, is a chemical compound that belongs to the class of acrylamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide is believed to exert its pharmacological effects by modulating the activity of certain receptors and ion channels in the brain. Specifically, it has been shown to bind to the NMDA receptor and inhibit its activity, leading to a decrease in the release of excitatory neurotransmitters such as glutamate. This mechanism of action may underlie its potential therapeutic effects in treating neurodegenerative disorders and enhancing cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine, which are involved in cognitive function and motor control. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects in treating neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. Additionally, its potential therapeutic applications in various fields of science make it a valuable tool for researchers. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is its potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies may be conducted to investigate its effects on other ion channels and receptors in the brain, as well as its potential to modulate other neurotransmitters. Finally, research may be conducted to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics in vivo.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized by the reaction of 2-furylacrylic acid with N-(2,5-dimethoxyphenyl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 147-149°C.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide has shown promising results in various scientific research fields. In medicinal chemistry, it has been studied for its potential to act as a novel anti-cancer agent. In pharmacology, it has been investigated for its ability to modulate the activity of certain ion channels in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In neuroscience, it has been explored for its potential to enhance cognitive function and treat neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-16-10-11-20(25-2)19(14-16)22-21(23)18(13-17-9-6-12-26-17)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,22,23)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJNQSQFSMLBR-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)
![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)


![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)

![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)